2-(3,5-dimethylpiperidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide
Description
2-(3,5-dimethylpiperidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide is a synthetic compound featuring a chromeno[4,3-b]pyridin core fused with a 5-oxo group and substituted with a 4-methyl moiety. The acetamide side chain is functionalized with a 3,5-dimethylpiperidinyl group, which may enhance lipophilicity and modulate interactions with biological targets.
Properties
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-13-8-14(2)11-25(10-13)12-19(26)23-18-9-15(3)20-21(24-18)16-6-4-5-7-17(16)28-22(20)27/h4-7,9,13-14H,8,10-12H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKDGTWGTSBDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethylpiperidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide is a synthetic organic molecule with a complex structure, featuring a piperidine ring and a chromeno-pyridine moiety. Its molecular formula is C₁₈H₃₁N₃O₂, and it has a molecular weight of approximately 312.41 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Structural Characteristics
The unique structure of this compound includes:
- Piperidine Ring : Contributes to the compound's pharmacological properties.
- Chromeno-Pyridine Moiety : Implicated in various biological interactions.
Table 1: Structural Features Comparison
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Complex bicyclic structure with multifunctionality |
| 1-(3,5-Dimethylpiperidin-1-yl)-N-(4-methylphenyl)acetamide | Structure | Simpler aromatic substituent |
| N-(4-Methylthiazol-2-yl)-acetamide | Structure | Features a thiazole ring |
Biological Activity
Preliminary studies suggest that this compound may exhibit significant biological activity due to its functional groups (amide and ketone). Potential interactions with various biological targets include:
- Anticancer Activity : The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle regulation.
- Kinase Inhibition : It may act as an inhibitor for certain kinases involved in cancer progression.
Case Studies
Research has indicated that derivatives of similar structures possess notable biological activities. For instance, studies on 2,7-naphthyridine derivatives have shown them to be potent inhibitors of various kinases, including PDE5 and c-Kit/VEGFR-2 Kinases, which are crucial in cancer pathways .
In vitro tests have demonstrated that certain derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast carcinoma) and HepG2 (liver carcinoma). For example, compounds structurally related to this compound showed improved anticancer activity when specific substituents were introduced .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Cell Cycle Arrest : Evidence suggests that it may induce G1/S phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases has been observed, indicating a pathway leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against other acetamide-containing heterocycles, such as benzothiazole derivatives reported in recent literature. Below is a comparative analysis based on structural motifs, substituent effects, and biological activities:
Table 1: Key Structural and Functional Comparisons
Structural Analysis:
- Core Heterocycles: The chromeno[4,3-b]pyridin core in the target compound contrasts with the benzothiazole-spiro systems in . Chromenopyridins are often associated with planar aromatic systems that facilitate π-π stacking in enzyme active sites (e.g., kinase pockets), whereas benzothiazoles may prioritize hydrophobic interactions or hydrogen bonding via sulfur atoms .
- Substituent Effects: The 3,5-dimethylpiperidinyl group in the target compound likely enhances lipophilicity compared to the spiro-thiazolo-oxadiazole moieties in derivatives. This could improve blood-brain barrier penetration but may reduce aqueous solubility. The 5-oxo group in the chromenopyridin core may mimic carbonyl interactions observed in bioactive natural products, similar to the 2-oxoindolinylidene groups in compounds, which contribute to anti-inflammatory activity .
Research Findings and Limitations
Key Observations:
Synthetic Characterization : Both the target compound and benzothiazole derivatives in rely on IR and ¹H NMR for structural validation, indicating standardized synthetic protocols for acetamide-linked heterocycles .
Activity-Structure Relationships: The presence of bulky substituents (e.g., dimethylpiperidinyl vs. spiro systems) correlates with activity divergence. Smaller, polar groups in benzothiazoles favor antibacterial action, while lipophilic groups in chromenopyridins may optimize kinase binding.
Limitations:
- Direct Data Gap: No explicit pharmacological data exist for the target compound, necessitating caution in extrapolating findings from benzothiazole analogs.
- Diversity of Evidence : Current comparisons rely on a single study (), highlighting the need for expanded structural and functional analyses across diverse compound classes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
